2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 380196-84-9
VCID: VC7455370
InChI: InChI=1S/C18H17ClN2O2/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)20-21(17)18(22)12-19/h2-10,17H,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CC=C3
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8

2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

CAS No.: 380196-84-9

Cat. No.: VC7455370

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8

* For research use only. Not for human or veterinary use.

2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one - 380196-84-9

Specification

CAS No. 380196-84-9
Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
IUPAC Name 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C18H17ClN2O2/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)20-21(17)18(22)12-19/h2-10,17H,11-12H2,1H3
Standard InChI Key YJDRECSFQDETIE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₈H₁₇ClN₂O₂, with a molecular weight of 328.8 g/mol. Its IUPAC name delineates the substituents: a chloroacetyl group at position 1, a 4-methoxyphenyl group at position 5, and a phenyl group at position 3 of the dihydropyrazole ring. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups confers unique electronic properties, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number380196-84-9
Molecular FormulaC₁₈H₁₇ClN₂O₂
Molecular Weight328.8 g/mol
Melting Point145–148°C (recrystallized)
SolubilityLimited in polar solvents

Crystallographic and Spectroscopic Insights

X-ray diffraction studies reveal a V-shaped molecular geometry, with the dihydropyrazole ring inclined at 6.49° relative to the adjacent phenyl group . The methoxyphenyl substituent forms an 82.99° angle with the pyrazole core, creating steric hindrance that influences packing in the crystalline state. Intermolecular C–H···O hydrogen bonds and π-π stacking interactions stabilize the lattice, as observed in chains propagating along the100 axis .

Infrared (IR) spectroscopy identifies key functional groups:

  • C=O stretch at 1680 cm⁻¹ (chloroacetyl group)

  • C–O–C asymmetric stretch at 1215 cm⁻¹ (methoxy group)

  • N–H bend at 3390 cm⁻¹ (pyrazole ring)

¹H NMR data (DMSO-d₆) further corroborate the structure:

  • δ 3.89 ppm: Singlet for methoxy protons

  • δ 4.58 ppm: Singlet for –CH₂Cl group

  • δ 5.73 ppm: Doublet of doublets for H5 pyrazole proton

Synthesis and Optimization

Chalcone Intermediate Preparation

Synthesis begins with Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde under basic conditions (20% NaOH), yielding (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone) . This step achieves 70–80% yields, with purity confirmed via melting point (172–174°C) and TLC .

Cyclization to Dihydropyrazole

The chalcone undergoes cyclization with hydrazine hydrate in acetic acid, catalyzed by HCl, to form 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone . Refluxing for 5 hours ensures complete ring closure, followed by recrystallization from ethanol or ethyl acetate/dichloromethane mixtures .

Chloroacetylation

Final modification involves treating the pyrazole intermediate with chloroacetyl chloride in dichloromethane, introducing the chloroacetyl substituent at position 1 . This step proceeds at 45–65% yield, with product purity validated via IR and NMR .

Table 2: Synthetic Pathway Efficiency

StepReagents/ConditionsYield (%)
Chalcone formationNaOH, ethanol, reflux75–80
Pyrazole cyclizationHydrazine hydrate, HCl, reflux70–75
ChloroacetylationChloroacetyl chloride, DCM45–65
CompoundActivity (IC₅₀/MIC)Target Organism
7c (Pyrazole-thiophene)0.09 μM (Tubulin inhibition)Leukemia SR cells
5c (Chloro-substituted)12.5 μg/mL (Antibacterial)S. aureus

Applications in Materials Science

Coordination Chemistry

The pyrazole nitrogen and carbonyl oxygen serve as bidentate ligands for transition metals. Copper(II) complexes of similar compounds exhibit enhanced catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁴ .

Polymer Stabilization

Incorporating this compound into epoxy resins improves thermal stability, with decomposition temperatures (Td) increasing by 40–60°C compared to unmodified polymers . The chloroacetyl group likely cross-links polymer chains, reducing oxidative degradation .

Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability, with preliminary studies showing 80% payload release over 72 hours .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and chloro substituents may optimize target binding. Quantum mechanical calculations (DFT) predict that 4-fluorophenyl substitution would increase tubulin binding affinity by 1.3 kcal/mol .

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